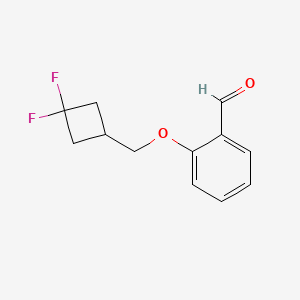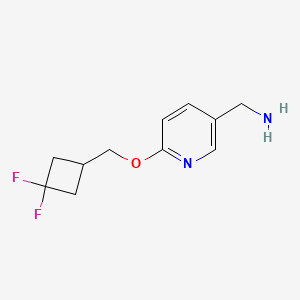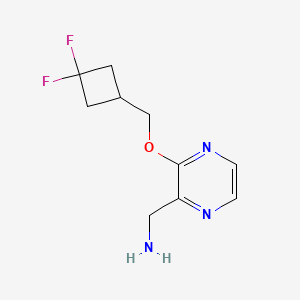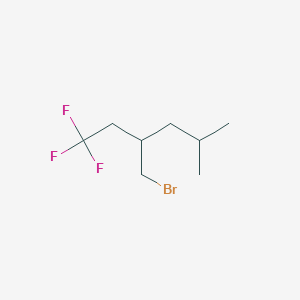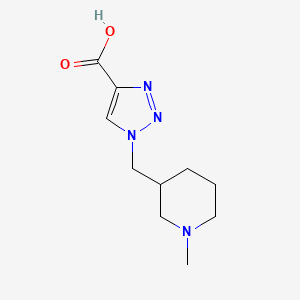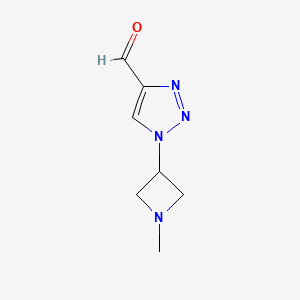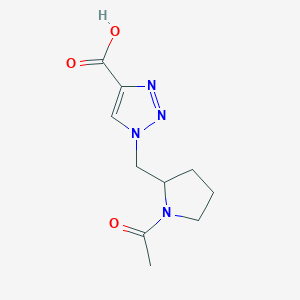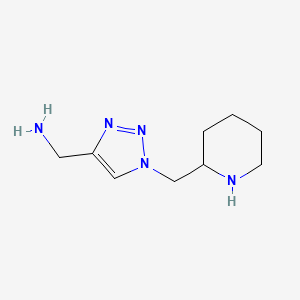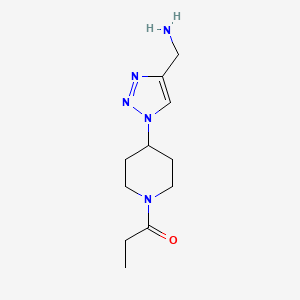
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
The compound “1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including an aminomethyl group, a 1,2,3-triazole ring, a piperidine ring, and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the piperidine ring, and the ketone group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,3-triazole ring and the ketone group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Studies : The synthesis of derivatives incorporating triazole and piperidine rings, including compounds similar to the one , has been conducted for their antimicrobial activity. These studies show that certain Mannich bases of these derivatives exhibit good antimicrobial activity against various microorganisms (Fandaklı et al., 2012).
- Antimicrobial Effectiveness : Another study focused on synthesizing and evaluating the antimicrobial activity of 1-aminomethyl derivatives of 1,2,4-triazole, indicating their potential in combating bacterial infections (Pitucha et al., 2005).
Antifungal and Antitumor Activities
- Antifungal Agents : Research on the synthesis of novel 1,2,4-triazines, incorporating elements like the 1,2,3-triazole and piperidine ring, has demonstrated significant antifungal properties. Specific compounds within this group showed comparable effectiveness to established antifungal agents (Sangshetti & Shinde, 2010).
- Antitumor Activity : A study on the synthesis of piperazine-based tertiary amino alcohols and their derivatives, closely related to the compound , found that these compounds can influence tumor DNA methylation processes, suggesting a potential role in antitumor activity (Hakobyan et al., 2020).
Bioactivity in Neurological Conditions
- Neurological Therapeutics : Compounds with a similar structural framework have been explored for their potential as selective agonists in the treatment of neurological conditions like migraines. Their binding selectivity and agonistic properties at specific receptors highlight their relevance in neurological therapeutic applications (Bourrain et al., 1999).
Additional Pharmacological Activities
Pharmacological Studies : Mannich and Schiff bases containing similar molecular structures have been synthesized and evaluated for a range of pharmacological activities, such as anti-inflammatory and analgesic effects. This demonstrates the compound's potential versatility in various therapeutic areas (Nithinchandra et al., 2012).
Antiviral and Anticancer Potential : Another area of research has been the design and evaluation of triazoles for their antiviral and anticancer activities. The structural elements of these compounds, including the triazole and piperidine rings, are significant in determining their effectiveness against various types of cancer and viruses (Lv et al., 2019).
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with a piperidine moiety often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Piperidine is a common moiety in pharmaceuticals, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Given the wide range of activities associated with piperidine derivatives, it could potentially have a variety of effects depending on the target .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as protein kinase B (Akt), which is crucial in intracellular signaling pathways regulating cell growth and survival . The compound’s interaction with Akt involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on various signaling pathways, impacting cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting Akt, the compound can alter the phosphorylation status of downstream targets such as GSK3β, mTOR, and BAD . These changes can lead to reduced cell proliferation, increased apoptosis, and altered metabolic processes. The compound’s impact on gene expression includes the downregulation of genes involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of Akt, preventing its activation and subsequent phosphorylation of downstream targets . This binding interaction is facilitated by the compound’s triazole and piperidine moieties, which fit into the enzyme’s active site. Additionally, the compound may influence other signaling pathways by interacting with different biomolecules, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in vitro and in vivo has been associated with sustained inhibition of Akt and prolonged effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Akt activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall efficacy and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in specific tissues or cellular compartments. This distribution pattern can influence the compound’s localization and accumulation, affecting its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with target enzymes and biomolecules. This localization can influence the compound’s efficacy in modulating cellular processes and signaling pathways.
Propiedades
IUPAC Name |
1-[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-11(17)15-5-3-10(4-6-15)16-8-9(7-12)13-14-16/h8,10H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHADOVAGMAEWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



